molecular formula C15H15N5S B4801413 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea

1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea

Cat. No.: B4801413
M. Wt: 297.4 g/mol
InChI Key: KEGHRSSYBXOYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea (CAS 131944-98-4) is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . This molecular framework is found in numerous compounds investigated for their pharmacological potential, including as inhibitors of various kinases . The specific structure of this compound, featuring a thiourea bridge linked to a phenyl ring and the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core, makes it a valuable intermediate for further chemical exploration. Researchers can utilize this compound to develop novel derivatives for screening against therapeutic targets. The pyrazolo[3,4-b]pyridine core is a highly sought-after class of compounds, with over 300,000 described structures included in more than 5,500 references, underscoring its importance in drug discovery . Furthermore, analogous pyrazolo[3,4-b]pyridine derivatives have demonstrated promising biological activities beyond human health, such as growth-regulating effects in agricultural applications . This positions this compound as a versatile building block for research across multiple disciplines. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for any form of human or veterinary use.

Properties

IUPAC Name

1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-9-8-10(2)16-13-12(9)14(20-19-13)18-15(21)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHRSSYBXOYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321696
Record name 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131944-98-4
Record name 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea typically involves the construction of the pyrazolopyridine core followed by the introduction of the phenylthiourea group. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine intermediate. This intermediate is then reacted with phenyl isothiocyanate under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

This compound has been investigated for several biological activities:

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of specific kinases involved in cancer progression. Studies have shown that compounds similar to 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea can induce apoptosis in cancer cells through various signaling pathways .

2. Antimicrobial Properties
There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains and fungi, showing promising results in inhibiting growth .

3. Anti-inflammatory Effects
Studies have indicated that certain pyrazolo[3,4-b]pyridine compounds can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

Study 1: Anticancer Mechanism
A study published in Pharmaceutical Research explored the anticancer effects of various pyrazolo[3,4-b]pyridines. The results demonstrated that these compounds could inhibit tumor growth in xenograft models by targeting specific kinases essential for cancer cell proliferation .

Study 2: Antimicrobial Activity
In another investigation documented in Journal of Medicinal Chemistry, researchers synthesized several thiourea derivatives and evaluated their antimicrobial efficacy. The study concluded that the presence of the pyrazolo[3,4-b]pyridine moiety significantly enhanced antimicrobial activity compared to other scaffolds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerKinase inhibition ,
AntimicrobialGrowth inhibition ,
Anti-inflammatoryReduction of inflammation markers

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiourea derivative shares structural homology with other pyrazolo-pyridine derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison with Direct Analogs

Compound Core Structure Substituents/Functional Groups Key Properties Reference
Thiourea derivative Pyrazolo[3,4-b]pyridine 4,6-Dimethyl; 3-phenylthiourea C=S group (IR: 1610 cm⁻¹); m.p. 200–202°C; 89% synthesis yield
Urea analog (6a) Pyrazolo[3,4-b]pyridine 4,6-Dimethyl; 3-phenylurea C=O group (IR: 1690 cm⁻¹); m.p. 250–252°C; 83% synthesis yield
Riociguat Pyrazolo[3,4-b]pyridine 2-Fluorobenzyl; pyrimidinyl carbamate Soluble in acidic media; molecular weight 422.42 g/mol; treats pulmonary hypertension
Pyrazolo-pyridin-6-one derivatives Pyrazolo[3,4-b]pyridin-6-one Varied aryl/cyano groups Synthesized via FeCl₃-catalyzed cyclization; characterized by NMR/MS

Key Observations:

Thiourea vs. Urea Analogs: The thiourea derivative exhibits a lower melting point (200–202°C vs. 250–252°C) due to weaker hydrogen-bonding interactions (C=S vs. C=O) .

Comparison with Riociguat :

  • Structural complexity : Riociguat incorporates a 2-fluorobenzyl group and a pyrimidinyl carbamate, enhancing its pharmacological profile (e.g., solubility in acidic media) .
  • Applications : While the thiourea derivative is primarily a research compound, Riociguat is clinically approved for pulmonary hypertension, highlighting the impact of substituents on therapeutic utility .

Pyrazolo-pyridin-6-one Derivatives: These compounds (e.g., 4-aryl-5-cyano derivatives) are synthesized via FeCl₃-catalyzed cyclization, differing from the thiourea derivative’s isothiocyanate-based route . Functionalization at the 6-position (e.g., ketone groups) may influence electronic properties and reactivity compared to the thiourea’s 3-position substitution .

Biological Activity

1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea is a compound derived from the pyrazolo[3,4-b]pyridine scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core substituted with a phenyl group and a thiourea moiety. The structural formula can be represented as follows:

C14H15N5S\text{C}_{14}\text{H}_{15}\text{N}_5\text{S}

This structure is critical as the substituents influence its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including HeLa, MCF7, and HCT-116.

Key Findings:

  • Cell Cycle Arrest: Compounds were found to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. For example, specific derivatives demonstrated enhanced apoptosis through early and late markers in treated cells .
  • Inhibition of Kinases: The activity of cyclin-dependent kinases (CDK2 and CDK9) was inhibited by these compounds, which is crucial for cancer proliferation control .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific modifications on the pyrazolo[3,4-b]pyridine structure:

  • Substituents at Position 4: The presence of electron-donating or withdrawing groups significantly affects potency. For instance, hydroxyl substitutions enhance anticancer activity compared to unsubstituted phenyl groups .
SubstituentActivity LevelNotes
HydroxylHighEnhances binding affinity
MethylModerateProvides stability
UnsubstitutedLowReduced interaction

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis: Enhanced apoptosis is mediated through mitochondrial pathways and activation of caspases.
  • Inhibition of Tubulin Polymerization: Some derivatives disrupt microtubule dynamics, which is essential for cell division.
  • Targeting Protein Kinase Signaling: Inhibition of various kinases involved in cell survival and proliferation pathways.

Case Studies

Several studies have documented the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

  • A study evaluated a series of compounds against multiple cancer cell lines and found that certain substitutions led to significant reductions in cell viability at low micromolar concentrations (0.75–4.15 μM) without affecting normal cells .

Q & A

What are the optimized synthetic routes for 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine precursor with phenyl isothiocyanate. For example:

  • Step 1 : React 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with phenyl isothiocyanate in anhydrous dichloromethane at 0–5°C for 4–6 hours .
  • Step 2 : Purify the crude product via recrystallization from acetonitrile (yield: ~65–78%) .
    Key variables affecting yield include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid side reactions.
  • Temperature : Lower temperatures (0–5°C) minimize thiourea dimerization.
  • Catalysts : Base catalysts (e.g., triethylamine) are optional but can accelerate coupling .

How can structural contradictions in NMR and mass spectrometry data be resolved for this compound?

Discrepancies often arise from tautomerism or dynamic exchange in solution:

  • NMR analysis : The thiourea moiety (–NH–C(S)–NH–) may exhibit broad peaks due to hydrogen bonding. Use DMSO-d6 to stabilize tautomers and resolve splitting patterns .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 351.45 (calculated for C17H16N6S). Fragmentation peaks at m/z 289 (loss of S=C(NHPh) group) and 91 (tropylium ion from phenyl) validate the structure .
  • X-ray crystallography : For definitive confirmation, use SHELX programs to resolve crystal structures, especially if rotational isomers are suspected .

What advanced computational methods are suitable for predicting the biological activity of this thiourea derivative?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like soluble guanylate cyclase (sGC), a known receptor for pyrazolo-pyridine derivatives. Focus on hydrogen bonds between the thiourea sulfur and Arg 112 of sGC .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups at the 4,6-positions) with antioxidant or antiproliferative activity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations : Assess stability of the ligand–receptor complex over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

How can conflicting bioactivity results in cell-based assays be systematically addressed?

Contradictions may stem from assay conditions or cell-line specificity:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses.
  • Metabolic stability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain assays .
  • Control experiments : Include a known sGC stimulator (e.g., Riociguat) to validate assay sensitivity .

What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Solvent screening : Test recrystallization in mixed solvents (e.g., acetonitrile/water 9:1) to induce slow nucleation .
  • Additives : Add 1% DMSO to stabilize hydrogen-bonding networks .
  • Temperature gradients : Cool solutions from 60°C to 4°C over 48 hours to grow larger crystals .

How does the electronic nature of substituents on the phenyl ring influence thiourea reactivity?

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase electrophilicity of the thiourea sulfur, enhancing nucleophilic attack (e.g., in antioxidant assays) .
  • Electron-donating groups (EDGs) : Methoxy groups reduce thiourea acidity, potentially decreasing metal-chelation capacity .
  • Quantitative analysis : Use Hammett σ constants to correlate substituent effects with reaction rates or binding affinities .

What are the limitations of using IR spectroscopy to characterize this compound?

  • Overlap of N–H and C=S stretches : The thiourea N–H stretch (~3200 cm⁻¹) may overlap with aromatic C–H vibrations. Use deuterated samples or 2D-IR to resolve .
  • Sensitivity to polymorphism : Different crystalline forms (e.g., enol vs. keto tautomers) produce distinct C=S stretches (1100–1250 cm⁻¹). Pair IR with PXRD for conclusive identification .

How can regioselectivity challenges during functionalization of the pyrazolo-pyridine core be mitigated?

  • Directing groups : Introduce a methyl group at the 4-position to block undesired C–H activation at that site .
  • Metal catalysis : Use Pd(OAc)₂ with ligands like XPhos to favor C-3 substitution over C-5 in cross-coupling reactions .
  • Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites based on Fukui indices .

What analytical techniques are critical for assessing purity in pharmacokinetic studies?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (95:5 to 5:95 over 20 min). Monitor at λ = 254 nm .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic reactions) at sub-ppm levels .
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed, using a Chiralpak AD-H column .

How can metabolic pathways of this compound be predicted prior to in vivo studies?

  • In silico tools : Use GLORY or Meteor Nexus to predict Phase I/II metabolism. Key sites include:
    • Thiourea sulfur : Likely oxidized to sulfinic/sulfonic acids.
    • Pyridine ring : Susceptible to CYP3A4-mediated hydroxylation .
  • In vitro validation : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.